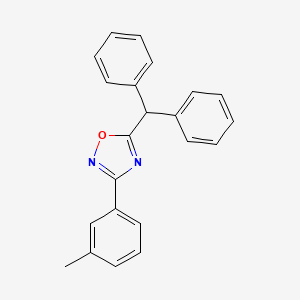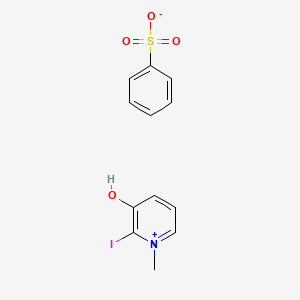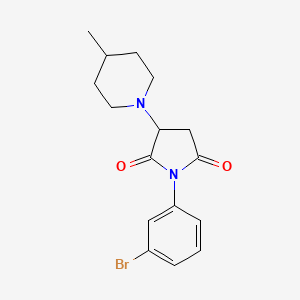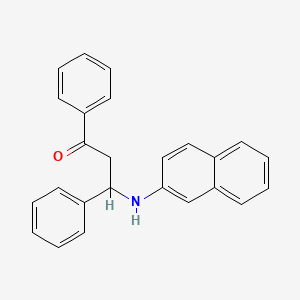
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, ASA404, or Vadimezan, is a synthetic compound that has gained attention in the scientific community due to its potential anticancer properties.
Wirkmechanismus
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's mechanism of action involves the activation of the innate immune system. It binds to and activates the stimulator of interferon genes (STING) protein, which in turn activates the production of type I interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. It also activates the production of type I interferons and other cytokines, which activate immune cells to attack and destroy tumor cells. 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce vasodilation and increase vascular permeability, which can enhance the delivery of chemotherapeutic agents to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its potential to enhance the anticancer effects of other chemotherapeutic agents. It has also been shown to have a low toxicity profile in preclinical studies. However, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's mechanism of action is not fully understood, and its efficacy in clinical trials has been mixed. Additionally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness.
Zukünftige Richtungen
Future research on 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole could focus on understanding its mechanism of action in more detail and identifying biomarkers that can predict patient response. Additionally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole could be studied in combination with other immunotherapeutic agents, such as checkpoint inhibitors, to enhance its anticancer effects. Finally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's potential as a radiosensitizer could be explored, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Synthesemethoden
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a three-step process involving the condensation of 3-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazide with benzophenone. The final step involves the reaction of the resulting benzophenone hydrazone with acetic anhydride to form 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been studied in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their anticancer effects.
Eigenschaften
IUPAC Name |
5-benzhydryl-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-9-8-14-19(15-16)21-23-22(25-24-21)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPUNTYTCSHCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzhydryl-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

